molecular formula C10H5Cl7 B1496621 PHOTOHEPTACHLOR CAS No. 33442-83-0

PHOTOHEPTACHLOR

Cat. No.: B1496621
CAS No.: 33442-83-0
M. Wt: 373.3 g/mol
InChI Key: JNIIRBLOVSUESB-CXJHTXMFSA-N
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Description

PHOTOHEPTACHLOR is a highly chlorinated polycyclic compound. Its unique structure, characterized by multiple fused rings and chlorine atoms, makes it an interesting subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHOTOHEPTACHLOR typically involves multiple steps, starting from simpler organic compounds. The process often includes chlorination reactions under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule. Common reagents used in these reactions include chlorine gas and various chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

PHOTOHEPTACHLOR can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pressures, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield chlorinated carboxylic acids, while reduction could produce less chlorinated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, PHOTOHEPTACHLOR is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of highly chlorinated polycyclic molecules.

Biology

The compound’s biological applications are less common but may include studies on its potential effects on living organisms, particularly its toxicity and environmental impact.

Medicine

In medicine, research may focus on the compound’s potential use as a precursor for synthesizing pharmaceuticals or as a tool for studying biochemical pathways involving chlorinated compounds.

Industry

Industrially, this compound may be used in the production of specialty chemicals, including advanced materials with specific properties such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which PHOTOHEPTACHLOR exerts its effects is primarily related to its high chlorine content and polycyclic structure. These features enable the compound to interact with various molecular targets, potentially disrupting biological processes or catalyzing specific chemical reactions. The exact pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclopentadiene: Another highly chlorinated polycyclic compound with similar reactivity and applications.

    Pentachloronaphthalene: A chlorinated naphthalene derivative with comparable chemical properties.

    Octachlorostyrene: A chlorinated styrene compound used in similar industrial applications.

Uniqueness

PHOTOHEPTACHLOR stands out due to its specific arrangement of chlorine atoms and fused ring structure, which confer unique chemical and physical properties. These characteristics make it particularly valuable for specialized research and industrial applications.

Properties

IUPAC Name

(1R,2R,3S,4R,5R,6S,7S,8S,9S)-1,2,3,6,9,10,10-heptachloropentacyclo[5.3.0.02,5.03,9.04,8]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl7/c11-5-3-1-2-4(5)9(15)7(3,13)6(1,12)8(2,14)10(9,16)17/h1-5H/t1-,2+,3-,4+,5+,6+,7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIIRBLOVSUESB-CXJHTXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C(C1C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]12[C@H]3[C@H]4[C@H]([C@@H]1[C@]5([C@@]2([C@@]3(C([C@@]45Cl)(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33442-83-0
Record name Photoheptachlor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHOTOHEPTACHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7CPT6EV7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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